Hexahydropyridazine dihydrochloride

Overview

Description

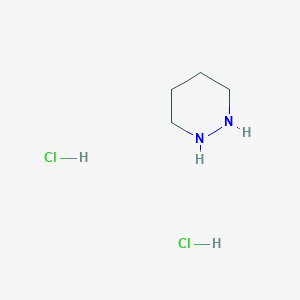

Hexahydropyridazine dihydrochloride (CAS: 124072-89-5) is a bicyclic amine compound with the molecular formula C₄H₁₀N₂·2HCl and a molecular weight of 159.06 g/mol . It exists as a dihydrochloride salt, where two hydrochloric acid (HCl) molecules are bound to the hexahydropyridazine base. This compound is primarily utilized as a pharmaceutical intermediate in the synthesis of bioactive molecules, leveraging its stability and solubility in aqueous solutions . Its aliases include tetrahydropyridazine dihydrochloride and 六氢哒嗪二盐酸盐 (Chinese) .

The dihydrochloride form enhances the compound’s solubility in polar solvents like water, a critical feature for industrial and laboratory handling . Structural analogs, such as hexahydropyridazine hydrochloride (CAS: 89990-53-4), differ in stoichiometry (C₄H₁₁ClN₂, molecular weight: 122.60 g/mol), highlighting the impact of HCl content on physicochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexahydropyridazine dihydrochloride can be synthesized through the reaction of hydrazine with acetone. The reaction involves the formation of a hydrazone intermediate, which is then reduced to form the hexahydropyridazine ring. The final product is obtained by treating the hexahydropyridazine with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Hexahydropyridazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridazine derivatives.

Reduction: It can be reduced to form tetrahydropyridazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: Pyridazine derivatives.

Reduction: Tetrahydropyridazine derivatives.

Substitution: Various substituted hexahydropyridazine derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

Therapeutic Potential

Hexahydropyridazine derivatives have shown promise as therapeutic agents. Research indicates that these compounds can inhibit platelet aggregation and exhibit hypotensive effects, which are notably more potent than traditional medications like acetylsalicylic acid. Additionally, the synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives has produced compounds with significant antiaggregation and hypotensive activities, suggesting potential applications in treating cardiovascular diseases.

Anticancer Activity

Recent studies have highlighted the efficacy of hexahydropyridazine derivatives in cancer treatment. Asymmetric synthesis techniques have led to the development of polysubstituted chiral hexahydropyridazines that inhibit breast cancer cell proliferation by inducing apoptosis through various pathways, including ERK and PARP-regulated mechanisms. This opens avenues for further research into their role as anticancer agents.

Antioxidant Properties

The antioxidant activities of related phthalazine derivatives have also been explored. These compounds may act as radical scavengers, which is crucial in mitigating oxidative stress-related diseases.

Applications in Organic Synthesis

Synthetic Pathways

Hexahydropyridazine dihydrochloride serves as a reagent for synthesizing various organic compounds. The development of novel synthetic pathways has been a focal point in recent research. For instance, radical-mediated C-H functionalization has emerged as an effective method to create diverse tetrahydropyridopyridazines, which can be valuable intermediates for further chemical transformations.

Chiral Molecule Synthesis

The one-pot multicomponent cascade reaction for the enantioselective preparation of hexahydropyridazine derivatives demonstrates its utility in synthesizing chiral molecules with multiple functional groups. This capability is essential for producing compounds with specific biological activities.

Case Study: Anticancer Activity

A comprehensive study investigated the effects of hexahydropyridazine derivatives on breast cancer cells. The research employed various assays to measure cell viability and apoptosis rates. Results indicated a significant reduction in cell proliferation upon treatment with these compounds, highlighting their potential as effective anticancer agents.

Case Study: Cardiovascular Applications

Another study focused on the hypotensive effects of hexahydropyridazine derivatives in animal models. The results demonstrated a marked decrease in blood pressure compared to control groups treated with standard antihypertensive drugs. This suggests that these compounds could offer new therapeutic options for managing hypertension.

Mechanism of Action

The mechanism of action of hexahydropyridazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares hexahydropyridazine dihydrochloride with structurally or functionally related dihydrochloride salts and amines:

Key Observations:

Structural Differences: this compound is a six-membered bicyclic amine, while putrescine and cadaverine are linear diamines (four and five carbons, respectively) . Vanoxerine dihydrochloride contains a complex aromatic structure with selective kinase inhibition, unlike the simpler amine backbone of hexahydropyridazine .

Functional Roles: this compound serves as a synthetic intermediate, lacking direct therapeutic activity in the cited data. Vanoxerine dihydrochloride and trientine dihydrochloride are active pharmaceutical ingredients (APIs) with specific biological targets (CDK enzymes and copper ions, respectively) . Putrescine and cadaverine dihydrochlorides are analytical standards for quantifying biogenic amines in food safety .

Solubility and Stability: All dihydrochloride salts exhibit high water solubility due to ionic interactions, but hexahydropyridazine’s bicyclic structure may confer unique crystallinity or stability under storage . In contrast, mono-hydrochlorides (e.g., phenazopyridine hydrochloride) have lower solubility, requiring stringent formulation protocols .

Research Findings and Data Gaps

- This compound lacks published IC₅₀ or toxicity data in the provided evidence, unlike vanoxerine or fluspirilene .

Biological Activity

Hexahydropyridazine dihydrochloride, a compound derived from hexahydropyridazine, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique bicyclic structure, which contributes to its biological properties. The synthesis of this compound typically involves the reaction of hexahydropyridazine with hydrochloric acid, resulting in the formation of dihydrochloride salts that enhance solubility and stability.

- Synthesis Overview :

- Starting Material : Hexahydropyridazine

- Reagents : Hydrochloric acid

- Process : Dissolution in methanol followed by acidification leads to the formation of the dihydrochloride salt.

Biological Activity

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that hexahydropyridazine derivatives possess significant antibacterial and antifungal activities. For instance, it has been reported to inhibit various strains of bacteria and fungi, making it a candidate for therapeutic applications in infectious diseases .

- Antiviral Effects : Research indicates that this compound may exhibit antiviral properties, potentially acting against viral infections through mechanisms that remain to be fully elucidated .

- Anti-inflammatory Activity : Some derivatives have demonstrated the ability to inhibit inducible nitric oxide synthase (iNOS), suggesting potential applications in managing inflammatory conditions .

- Amebacidal Activity : Historical data indicate that hexahydropyridazine hydrochloride has shown amebacidal effects in vivo, particularly in hamster models at doses ranging from 25 to 100 mg/kg .

Case Study 1: Antimicrobial Efficacy

In a controlled study, hexahydropyridazine derivatives were tested against common bacterial pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings underscore the potential use of hexahydropyridazine derivatives as antimicrobial agents in clinical settings.

Case Study 2: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory properties of this compound through iNOS inhibition assays. The results demonstrated a dose-dependent reduction in iNOS activity, suggesting its utility in treating inflammatory diseases.

| Concentration (µM) | iNOS Activity (% Inhibition) |

|---|---|

| 10 | 20% |

| 50 | 45% |

| 100 | 70% |

This data indicates significant potential for this compound as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing hexahydropyridazine dihydrochloride with high purity?

To optimize synthesis, researchers should first review literature precedents for analogous hydrochlorides (e.g., reaction conditions for dihydrochloride salt formation) and apply Design of Experiments (DOE) principles to test variables like stoichiometry, solvent polarity, and temperature . For purification, techniques such as recrystallization in ethanol-water mixtures or column chromatography (using silica gel and methanol/ammonia eluents) are effective. Purity validation via HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile mobile phase) or NMR (D₂O solvent to observe NH/Cl⁻ interactions) is critical .

Q. How should researchers handle and store this compound to ensure stability?

Follow strict laboratory safety protocols: use nitrile gloves, fume hoods for weighing, and airtight, light-resistant containers (e.g., amber glass vials) for storage . Stability studies indicate that the compound should be stored at 2–8°C under inert gas (argon) to prevent hygroscopic degradation. Periodic purity checks via UV-Vis spectroscopy (λmax ~260 nm) or mass spectrometry are advised .

Q. What analytical techniques are most reliable for characterizing this compound?

Combine spectroscopic and chromatographic methods:

- NMR : ¹H/¹³C NMR in D₂O to confirm protonation states and chloride counterion integration .

- HPLC : Use a polar-embedded column (e.g., Waters XBridge HILIC) with a mobile phase of 10 mM ammonium acetate (pH 4.5) and acetonitrile for separation .

- Elemental Analysis : Verify Cl⁻ content via ion chromatography or gravimetric analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

Design systematic solubility studies using the shake-flask method under controlled temperature (25°C ± 0.5°C) and pH (buffered solutions). For polar aprotic solvents (e.g., DMSO), account for potential HCl dissociation by measuring conductivity. Use statistical tools like ANOVA to compare datasets and identify outliers. Cross-validate results with computational solubility predictions via COSMO-RS .

Q. What experimental strategies are recommended for studying the compound’s reactivity in nucleophilic environments?

Conduct kinetic studies under varying pH (2–12), monitoring reaction progress via LC-MS. Quench aliquots at timed intervals with 0.1 M HCl to arrest reactivity. For mechanistic insights, employ isotopic labeling (e.g., ¹⁵N-hexahydropyridazine) and track intermediate formation using tandem mass spectrometry .

Q. How should researchers design stability-indicating assays for this compound under accelerated degradation conditions?

Expose the compound to stressors:

- Thermal : 40°C/75% RH for 4 weeks.

- Oxidative : 3% H₂O₂ at 25°C for 24 hours.

- Photolytic : UV light (320–400 nm) for 48 hours. Analyze degradation products using UPLC-QTOF with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid/ACN gradient. Quantify impurities against ICH Q3B thresholds .

Q. What computational approaches are suitable for predicting this compound’s interactions with biological targets?

Perform molecular docking (AutoDock Vina) against enzyme active sites (e.g., monoamine oxidases) using protonated ligand structures. Validate with molecular dynamics simulations (GROMACS, AMBER) under physiological pH (7.4) to assess binding stability. Cross-reference with experimental IC₅₀ data from enzymatic assays .

Q. Methodological Best Practices

- Data Analysis : Use multivariate regression to correlate synthesis parameters (e.g., pH, solvent ratio) with purity outcomes. Open-source tools like R or Python’s SciPy are recommended .

- Safety Compliance : Adopt OSHA-approved protocols for hydrochloride handling, including emergency eyewash stations and spill kits with sodium bicarbonate neutralizers .

- Reproducibility : Document all procedures in electronic lab notebooks (e.g., LabArchives) with raw data backups. Share protocols via platforms like protocols.io to enhance transparency .

Properties

IUPAC Name |

diazinane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c1-2-4-6-5-3-1;;/h5-6H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUZEZLTRTTWOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611246 | |

| Record name | Hexahydropyridazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124072-89-5 | |

| Record name | Hexahydropyridazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diazinane dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.